N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-trimethoxybenzamide
Description
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Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-29-17-10-14(11-18(30-2)19(17)31-3)21(28)24-9-8-16-12-32-22-25-20(26-27(16)22)13-4-6-15(23)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQSZCKPMNKXLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including enzymes involved in inflammation, cancer, and microbial infections.
Mode of Action
It’s known that thiazole derivatives can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules. The compound’s interaction with its targets likely involves binding to specific sites, leading to changes in the target’s function.
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Biological Activity
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound notable for its diverse biological activities. This article delves into the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C22H21ClN4O4S
- Molecular Weight : 472.94 g/mol
- CAS Number : 894023-73-5
The compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a 4-chlorophenyl group and a trimethoxybenzamide moiety. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes involved in inflammatory pathways and cancer progression.
- Antioxidant Activity : It acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Exhibits activity against various microbial strains by disrupting cellular functions.
Biological Activity Overview
Research indicates that compounds similar to this compound possess significant biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits tumor cell proliferation and induces apoptosis in cancer cells. |
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |
| Antimicrobial | Effective against bacteria and fungi through disruption of cell membranes. |
| Neuroprotective | Protects neuronal cells from damage in neurodegenerative diseases. |
Case Studies and Research Findings
- Anticancer Activity :
- Anti-inflammatory Effects :
-
Antimicrobial Efficacy :
- The compound exhibited potent antimicrobial activity against Staphylococcus aureus and Candida albicans in vitro studies. The mechanism involved disruption of the microbial cell wall integrity .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound is slightly soluble in water but well absorbed in organic solvents.
- Distribution : It shows good tissue distribution due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver with potential active metabolites contributing to its efficacy.
- Excretion : Excreted via urine primarily as metabolites.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds with the thiazolo[3,2-b][1,2,4]triazole structure exhibit significant anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . Additionally, they demonstrate inhibition of nitric oxide (NO) and reactive oxygen species (ROS), which are critical mediators of inflammation.
Table 1: COX Inhibition Activity of Related Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 18.59 | 2.6 |
| Indomethacin | 100 | 52 |
This suggests that N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-trimethoxybenzamide may also possess selective COX-2 inhibition properties .
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. Its derivatives have been evaluated against various bacterial strains and demonstrated efficacy comparable to existing antibiotics. For instance, studies on related triazole derivatives have revealed broad-spectrum antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Efficacy of Triazole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound B | 0.5 - 1 | S. aureus |
| Compound C | 0.75 | E. coli |
These findings support the potential use of this compound as an effective antimicrobial agent .
Anticancer Properties
This compound has been investigated for its anticancer potential. Studies have indicated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The structure-activity relationship (SAR) analysis suggests that modifications to the triazole ring can enhance anticancer activity .
Case Study: Anticancer Activity Evaluation
A study evaluated the anticancer effects of related compounds on various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
This highlights the potential of this compound in cancer therapy .
Structure-Activity Relationship (SAR)
The SAR studies of this compound reveal that modifications in the thiazole and triazole moieties can significantly impact biological activity. For instance:
- Substituents on the phenyl ring influence anti-inflammatory and antimicrobial properties.
- The presence of electron-withdrawing groups enhances antibacterial efficacy.
Q & A
Q. What are the optimal synthetic routes for N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-trimethoxybenzamide, and how do reaction conditions impact yield?
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.4 ppm for 4-chlorophenyl, δ 3.7–3.9 ppm for methoxy groups) and thiazole/triazole carbons (δ 150–160 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 515.1 (calculated: 515.6) .
- X-ray Crystallography : Resolve π-stacking of thiazolo-triazole and trimethoxyphenyl groups (bond angles: C–S–C ≈ 105°, torsion angles <10° for planar regions) . Discrepancies in NMR splitting patterns may arise from rotameric forms of the ethyl linker; use variable-temperature NMR to resolve .
Advanced Research Questions
Q. How does the 3,4,5-trimethoxybenzamide moiety influence target binding in enzymatic assays?
Q. What experimental designs address stability challenges in aqueous buffers for this compound?
Methodological Answer: The compound’s ester and amide bonds are prone to hydrolysis in neutral/basic conditions. To mitigate:
- Accelerated Stability Testing : Incubate at pH 2–9 (37°C, 72h) and monitor degradation via HPLC. Degradation peaks (~10% at pH 7.4) correlate with methoxy group cleavage .
- Lyophilization : Formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous stability (t₁/₂ increases from 8h to >48h) .
- Protective Groups : Introduce tert-butyl or acetyl groups to methoxy substituents during synthesis, reducing hydrolysis rates by 50% .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Best practices include:
- Orthogonal Assays : Validate anticancer activity using both MTT (cell viability) and Annexin V/PI (apoptosis) assays. For example, IC₅₀ values vary by 30% between HeLa and MCF-7 cells .
- Standardized Protocols : Use CLSI guidelines for antimicrobial testing. MIC values for S. aureus range from 2–8 µg/mL depending on inoculum size .
- Meta-Analysis : Pool data from ≥3 independent studies; apply ANOVA to identify outliers (p<0.05) .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity (IC₅₀ <1 µM) while others show negligible effects?
Methodological Answer: Discrepancies stem from:
- Cell Membrane Permeability : LogP (~3.5) limits uptake in polar cell lines (e.g., HepG2). Use PAMPA assays to measure permeability (Pe ≈ 2.5×10⁻⁶ cm/s) .
- Metabolic Activation : Liver microsome studies show CYP3A4-mediated conversion to reactive intermediates in HepG2 but not in CHO cells . Recommendation : Pre-treat cells with CYP inhibitors (e.g., ketoconazole) to confirm metabolic dependency .
Advanced Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
